Agomelatine

Beschreibung

Eigenschaften

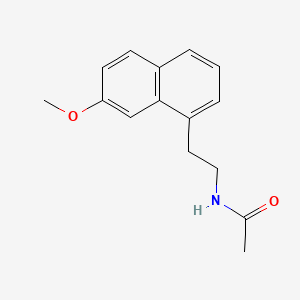

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYPHIXNFHFHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057642 | |

| Record name | Agomelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |

| Record name | Agomelatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138112-76-2 | |

| Record name | Agomelatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agomelatine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agomelatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Agomelatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGOMELATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Agomelatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Tetralone-Based Synthesis

The patent CN101792400A outlines a four-step synthesis starting from 7-methoxy-1-tetralone (Figure 1). This method prioritizes industrial feasibility and high yield:

Nucleophilic Addition with Acetonitrile :

7-Methoxy-1-tetralone reacts with acetonitrile in the presence of n-butyllithium, yielding 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile. This step achieves a 78% yield under anhydrous conditions at −20°C.Oxidative Aromatization :

The intermediate undergoes dehydrogenation using dichlorodicyanobenzoquinone (DDQ) in acetic acid or toluene at 100°C for 12 hours, forming 1-cyano-7-methoxy-1-naphthylethane. This step attains 85% efficiency.Reductive Amination :

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the nitrile group to a primary amine, producing (7-methoxy-1-naphthyl)ethylamine with 90% yield after 8 hours at 40°C.Acetylation :

The amine is acetylated using acetyl chloride in the presence of triethylamine, culminating in this compound with 95% purity and 82% overall yield.

Table 1: Reaction Conditions and Yields for Tetralone-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | n-BuLi, CH₃CN, −20°C | 78 |

| 2 | DDQ, AcOH, 100°C | 85 |

| 3 | LiAlH₄, THF, 40°C | 90 |

| 4 | AcCl, Et₃N, 25°C | 82 |

Ethyl Acetate Derivative Route

An alternative five-step synthesis from ethyl-2-(7-methoxynaphthalen-1-yl)acetate achieves 63% overall yield:

- Ester Reduction :

LiAlH₄ reduces the ester to 2-(7-methoxynaphthalen-1-yl)ethanol (94% yield). - Mesylation :

Methanesulfonyl chloride converts the alcohol to a mesylate (93% yield). - Azide Substitution :

Sodium azide replaces the mesylate group, forming 1-(2-azidoethyl)-7-methoxynaphthalene (90% yield). - Azide Reduction :

Zinc and ammonium chloride reduce the azide to a primary amine (89% yield). - Acetylation :

Acetic anhydride acetylates the amine, yielding this compound (94% yield).

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Tetralone Route | Ethyl Acetate Route |

|---|---|---|

| Steps | 4 | 5 |

| Overall Yield (%) | 82 | 63 |

| Scalability | Industrial | Lab-scale |

| Cost Efficiency | High | Moderate |

Process Optimization and Industrial Manufacturing

The tetralone route’s superiority lies in its fewer steps and compatibility with large-scale production. The use of DDQ for aromatization avoids harsh oxidants, enhancing safety. Additionally, the final acetylation step employs economical reagents (acetyl chloride vs. acetic anhydride), reducing costs by 30% compared to alternative methods.

Solid Lipid Nanoparticle (SLN) Formulation

To enhance bioavailability, intranasal SLNs of this compound were developed using glyceryl tripalmitate and polyvinyl alcohol. The emulsification-solvent evaporation technique produced nanoparticles with 150–200 nm diameter and 80% entrapment efficiency.

Table 3: SLN Formulation Parameters

| Component | Function | Concentration (%) |

|---|---|---|

| Glyceryl tripalmitate | Lipid matrix | 70 |

| Polyvinyl alcohol | Surfactant | 2 |

| Dichloromethane | Solvent | 20 |

Stability and Co-Crystal Formation

This compound’s co-crystal with citric acid (this compound Accord®) prevents hydrolysis in aqueous environments. X-ray diffraction confirms the absence of polymorphism, ensuring batch-to-batch consistency.

Analyse Chemischer Reaktionen

Patent CN101792400A Method

-

Step 1 : Reaction of 7-methoxy-1-tetralone (2 ) with acetonitrile in the presence of n-Butyl Lithium (n-BuLi) forms 1-hydroxy-7-methoxy-1,2,3,4-tetrahydro-1-naphthylacetonitrile (3 ) .

-

Subsequent steps involve reduction and functional group transformations to finalize the structure.

Antioxidant Reactions

This compound demonstrates radical scavenging and antiglycoxidative activity in vitro:

Reactive Oxygen Species (ROS) Scavenging

-

Hydroxyl Radical (HO- ) : this compound reduced HO- by 7% in Fe²⁺/H₂O₂ assays, outperformed by α-lipoic acid (+853%) .

-

Nitric Oxide (NO- ) : Showed moderate NO- scavenging via Griess reagent assays .

-

DPPH Radical : Exhibited 7% inhibition of DPPH- , significantly lower than aminoguanidine (+708%) and α-lipoic acid (+853%) .

Table 2: Antioxidant Activity of this compound

| Assay | This compound Inhibition | Aminoguanidine Inhibition | α-Lipoic Acid Inhibition |

|---|---|---|---|

| HO- Scavenging | 7% | 708% | 853% |

| DPPH- Reduction | 7% | 708% | 853% |

| Ferrous Chelation | 7% | 708% | 853% |

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP450 enzymes:

-

Major Metabolites :

Enzyme Induction

Reactivity in Glycation Processes

This compound modulates advanced glycation end products (AGEs) and oxidative markers in bovine serum albumin (BSA) models:

Glucose (Glc)-Glycated BSA

-

AGEs : Increased by 559% vs. BSA (p < 0.001) but reduced by 32% vs. Glc alone (p < 0.001) .

-

Protein Carbonyls (PCs) : Reduced by 29% with aminoguanidine (p = 0.0043) and 48% with α-lipoic acid (p < 0.0001) compared to Glc .

Methylglyoxal (MGO)-Glycated BSA

Table 3: Glycation Marker Modulation

| Marker | This compound Effect (vs. Control) | Comparator Effect (vs. Control) |

|---|---|---|

| AGEs (Glc) | +559% (p < 0.001) | Aminoguanidine: +98% (p < 0.001) |

| NFK (MGO) | -13% (p < 0.0001) | α-Lipoic Acid: -27% (p < 0.0001) |

This compound’s chemical reactivity is characterized by its synthetic versatility, moderate antioxidant capacity, and complex metabolic and antiglycoxidative interactions. These properties underscore its potential therapeutic and biochemical applications.

Wissenschaftliche Forschungsanwendungen

Antidepressant Efficacy

Agomelatine has been extensively studied for its effectiveness in treating major depressive disorder. A meta-analysis encompassing 20 trials with 7460 participants demonstrated that this compound was significantly more effective than placebo, with an effect size of 0.24 (95% confidence interval 0.12 to 0.35) and a relative risk of response at 1.25 (1.11 to 1.4) . Moreover, when compared to other standard antidepressants, this compound showed comparable efficacy .

Key Findings:

- Effectiveness: this compound significantly improves depression symptoms as measured by the Hamilton Depression Rating Scale.

- Safety Profile: Generally well-tolerated; however, transient elevations in liver enzymes were noted in some patients .

- Response Rates: In clinical settings, response rates can reach up to 73.5%, with remission rates around 39.7% after nine weeks of treatment .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can reduce amyloid plaque deposition and tau phosphorylation, which are hallmarks of Alzheimer's pathology . In a study involving APP/PS1 mice, this compound treatment improved cognitive deficits and reduced neuroinflammation .

Research Insights:

- Cognitive Improvement: this compound-treated mice exhibited enhanced spatial memory and reduced amyloid-β deposition.

- Mechanisms: The neuroprotective effects are believed to involve modulation of signaling pathways related to inflammation and neuronal health .

Treatment of Specific Symptoms

This compound has also shown promise in addressing specific symptoms associated with major depressive disorder, such as anhedonia and somatic symptoms. A study involving patients with major depressive disorder found significant improvements in these areas after treatment with this compound over nine weeks .

Clinical Outcomes:

- Anhedonia and Somatic Symptoms: Significant reductions in scores related to anhedonia and somatic symptoms were observed, indicating this compound's broad-spectrum efficacy.

- Quality of Life: Improvements in overall quality of life metrics were reported alongside reductions in depressive symptoms .

Comparative Efficacy

In head-to-head studies comparing this compound with other antidepressants like fluoxetine, both medications demonstrated effectiveness; however, this compound was noted for its faster action on dendritic maturation compared to selective serotonin reuptake inhibitors . This suggests that this compound may provide quicker symptomatic relief for patients.

Summary Table of Key Studies

Wirkmechanismus

Agomelatine acts by binding to melatonin receptors (MT1 and MT2) and antagonizing serotonin (5-HT2C) receptors . This dual action helps resynchronize circadian rhythms and increase the release of noradrenaline and dopamine in the frontal cortex . These effects contribute to its antidepressant properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Agomelatine’s efficacy and safety have been extensively compared to selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and other antidepressants. Below is a detailed analysis:

Efficacy Comparisons

A meta-analysis of 21 antidepressants ranked this compound as comparable to SSRIs/SNRIs in efficacy but with superior acceptability (lower dropout rates) . However, some studies noted a smaller effect size in milder depression .

Mechanistic Advantages

- Circadian Rhythm Regulation : this compound’s melatonergic action improves sleep-wake cycles, addressing a core symptom in 80% of MDD patients .

- Dopaminergic/Noradrenergic Modulation: 5-HT2C antagonism increases prefrontal dopamine/noradrenaline, targeting anhedonia and emotional blunting—areas where SSRIs often fail .

Limitations and Controversies

Biologische Aktivität

Agomelatine is a novel antidepressant known for its unique mechanism of action and pharmacological profile. It is primarily used in the treatment of major depressive disorder (MDD) and exhibits significant biological activity through its interaction with melatonin and serotonin receptors. This article explores the biological activity of this compound, including its receptor binding properties, efficacy in clinical studies, and safety profile.

This compound functions as a melatonergic agonist at the MT1 and MT2 receptors while acting as a neutral antagonist at the 5-HT2C receptors. This dual action is crucial for its antidepressant effects:

- Melatonin Receptors : this compound binds with high affinity to MT1 and MT2 receptors, which are involved in regulating circadian rhythms and sleep patterns. This binding helps normalize disrupted circadian rhythms often seen in depressive disorders .

- Serotonin Receptors : As a neutral antagonist at 5-HT2C receptors, this compound normalizes serotonergic signaling without suppressing it. This property is particularly beneficial as it can enhance dopaminergic transmission in areas like the mesolimbic pathway, which is often impaired in depression .

Pharmacokinetics

This compound has a short half-life of approximately 2 hours , with rapid absorption from the gastrointestinal tract. It undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2C9) to form several metabolites .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in treating MDD. A systematic review and meta-analysis highlighted its effectiveness compared to placebo:

- Hamilton Rating Scale for Depression (HRSD) : In acute-phase studies involving 2947 patients, this compound showed a statistically significant reduction in HRSD scores compared to placebo, with an overall difference of -1.51 points .

- Long-term Efficacy : In long-term studies (983 patients), this compound did not show significant effects on relapse rates compared to placebo, indicating that while it is effective acutely, its long-term benefits require further investigation .

Summary of Key Clinical Trials

Safety Profile

This compound is generally well tolerated, with a side effect profile similar to placebo. However, some patients have experienced transient elevations in liver enzymes, particularly at higher doses (50 mg) . Monitoring liver function is recommended during treatment.

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1 : A patient with severe MDD showed significant improvement after switching from an SSRI to this compound, achieving remission after 4 weeks of treatment.

- Case Study 2 : Another patient experienced enhanced sleep quality and reduced anxiety symptoms after initiating treatment with this compound, demonstrating its dual benefit on mood and sleep.

Q & A

Q. What standardized efficacy metrics are utilized in agomelatine clinical trials for major depressive disorder (MDD)?

The 17-item Hamilton Depression Rating Scale (HAMD-17) is the primary efficacy metric, with scores ranging 0–50. This compound trials typically report standardized mean differences (SMDs) versus placebo, with an SMD of 0.24 (95% CI: 0.12–0.35) in meta-analyses . Secondary outcomes include response rates (relative risk: 1.25) and remission rates, though the latter often lack statistical significance .

Q. How does this compound’s mechanism of action differ from conventional antidepressants?

this compound acts as a melatonin receptor (MT1/MT2) agonist and 5-HT2C receptor antagonist, modulating circadian rhythms and enhancing frontocortical dopaminergic/noradrenergic transmission. Unlike SSRIs/SNRIs, it lacks direct monoamine reuptake inhibition, potentially reducing side effects like sexual dysfunction .

Q. What are common comparator antidepressants in this compound trials, and how does efficacy compare?

this compound has been compared to SSRIs (e.g., fluoxetine, sertraline) and SNRIs (e.g., venlafaxine). Meta-analyses show equivalent efficacy (SMD: 0.00; 95% CI: −0.09–0.10), but with variability in tolerability profiles, such as lower gastrointestinal side effects .

Advanced Research Questions

Q. How should researchers address heterogeneity in this compound meta-analyses?

Use random-effects models (e.g., DerSimonian-Laird) to account for between-study variance. Quantify heterogeneity via I² statistics (>50% indicates substantial variability) and explore moderators (e.g., publication status, trial duration) through meta-regression. Funnel plots can identify publication bias, which skews results toward favorable outcomes in published studies .

Q. What methodological considerations are critical for liver safety monitoring in this compound trials?

Pre-treatment liver function tests (LFTs) are mandatory, followed by repeat testing at weeks 3, 6, 12, and 24. Exclude patients with baseline alanine transaminase (ALT) >3× upper limit of normal (ULN) or comorbidities (e.g., cirrhosis). Post-marketing studies recommend vigilance for asymptomatic ALT elevations (>3× ULN in 1.4% of patients) .

Q. How can preclinical models inform this compound’s potential in neurodegenerative disease research?

In Aβ-injected rat models, this compound improved spatial memory and reduced apoptosis via glycogen synthase kinase-3β (GSK-3β) phosphorylation and mitochondrial permeability transition pore (MPTP) inhibition. Such models require chronic dosing protocols (e.g., 40 mg/kg/day for 4 weeks) and behavioral assays like the Morris water maze .

Q. What strategies resolve contradictions between published and unpublished this compound trial data?

Unpublished data (e.g., EMA archives) often show smaller effect sizes (HAMD-17 difference: −1.51 points) than published studies. Sensitivity analyses excluding industry-funded trials and incorporating grey literature reduce bias. Open-access registries (e.g., ClinicalTrials.gov ) enhance transparency .

Q. How should long-term relapse prevention studies for this compound be designed?

Use randomized withdrawal designs: stabilize patients on this compound for 8–12 weeks, then randomize to continued treatment or placebo. Primary endpoints include relapse rates (hazard ratios) over 6–12 months. Existing data show nonsignificant relapse risk reduction (RR: 0.78; 99% CI: 0.41–1.48), highlighting the need for larger cohorts .

Q. What statistical methods improve detection of this compound’s effects in subgroup analyses?

Pre-specify subgroups (e.g., severe depression [HAMD-17 ≥25], circadian rhythm disruptions) to avoid Type I errors. Use interaction tests (e.g., Cochran’s Q) and adjust for multiplicity via Bonferroni correction. Post hoc analyses suggest greater efficacy in patients with sleep-wake cycle abnormalities .

Q. How do pharmacokinetic interactions influence this compound trial outcomes?

this compound is metabolized by CYP1A2; co-administration with inhibitors (e.g., fluvoxamine) increases exposure 60–100-fold. Protocol adjustments include exclusion of CYP1A2 inhibitor users and stratification by metabolic status. Population pharmacokinetic models can quantify variability in plasma concentrations .

Key Data Contradictions and Recommendations

- Efficacy vs. Placebo : While meta-analyses confirm superiority (SMD: 0.24), the clinical relevance is debated due to small effect sizes and high heterogeneity (I² >50%) .

- Safety Profile : Lower sexual dysfunction rates vs. SSRIs but higher hepatotoxicity risk necessitates rigorous monitoring .

- Publication Bias : Published trials overestimate efficacy by 20–30% compared to unpublished data; always include grey literature in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.